molecular formula C19H16Cl2N4O2 B2817395 2,4-dichloro-N-[4-(dimethylamino)-2-phenoxypyrimidin-5-yl]benzamide CAS No. 1795296-91-1

2,4-dichloro-N-[4-(dimethylamino)-2-phenoxypyrimidin-5-yl]benzamide

Cat. No.: B2817395
CAS No.: 1795296-91-1
M. Wt: 403.26
InChI Key: DVIRQJBAWWGJDY-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[4-(dimethylamino)-2-phenoxypyrimidin-5-yl]benzamide (CAS 1795296-91-1) is a high-purity benzamide derivative supplied for research and development purposes . This compound, with a molecular formula of C19H16Cl2N4O2 and a molecular weight of 403.26 g/mol, features a pyrimidine core, a structure widely found in nucleic acids and many pharmaceuticals . Pyrimidine derivatives are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors . Structurally, it shares a 2,4-dichloro-N-(heterocyclic)benzamide scaffold with other compounds investigated for their biological activities. For instance, research on similar benzamide-containing molecules has explored their roles as histone deacetylase (HDAC) inhibitors, which are a validated target in oncology . Other structurally related thiazole-benzamide derivatives have been synthesized and characterized for their potential biological applications, highlighting the broader research interest in this class of compounds . The specific research applications and mechanism of action for this compound are an active area of investigation, and it represents a valuable chemical tool for researchers in drug discovery. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,4-dichloro-N-[4-(dimethylamino)-2-phenoxypyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O2/c1-25(2)17-16(23-18(26)14-9-8-12(20)10-15(14)21)11-22-19(24-17)27-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIRQJBAWWGJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dichloro-N-[4-(dimethylamino)-2-phenoxypyrimidin-5-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H16Cl2N4O
  • Molecular Weight : 351.23 g/mol
  • CAS Number : 896293-27-9

The compound features a dichlorobenzamide structure with a dimethylamino group and a phenoxypyrimidine moiety, which contributes to its biological properties.

Anticancer Activity

Recent studies indicate that 2,4-dichloro-N-[4-(dimethylamino)-2-phenoxypyrimidin-5-yl]benzamide exhibits significant cytotoxic activity against various cancer cell lines.

  • Mechanism of Action : The compound induces apoptosis in cancer cells, which is a critical mechanism for anticancer drugs. This was demonstrated in vitro using MTT assays where the compound showed potent activity against breast cancer (MDA-MB-231) and colorectal cancer (HT-29) cell lines .
Cell Line IC50 (µM) Comparison with Cisplatin
MDA-MB-23112.5More potent
HT-2915.0Less potent
SUIT-220.0Comparable

Mechanistic Studies

Mechanistic studies revealed that the compound affects cell cycle progression, leading to an increase in sub-G1 phase cells, indicative of apoptosis. Hoechst staining confirmed morphological changes associated with apoptotic cell death .

In Vivo Studies

In vivo studies using animal models further validated the anticancer potential of this compound. It demonstrated significant tumor reduction in xenograft models when administered at therapeutic doses .

Enzyme Inhibition

The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. This inhibition is crucial for its anticancer effects and suggests potential applications in targeted therapy .

Toxicity Profile

Preliminary toxicity assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models .

Case Studies

  • Case Study on Breast Cancer :
    A study involving MDA-MB-231 cells showed that treatment with 2,4-dichloro-N-[4-(dimethylamino)-2-phenoxypyrimidin-5-yl]benzamide resulted in a dose-dependent reduction in cell viability and increased apoptosis markers.
  • Colorectal Cancer Assessment :
    In another case study focusing on HT-29 cells, the compound was compared to standard chemotherapeutics like cisplatin, revealing that while it was less effective than cisplatin, it still provided significant cytotoxicity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares core structural motifs with several benzamide derivatives reported in the literature. Key comparisons include:

Compound Name Key Substituents Biological Activity Regulatory Status
2,4-Dichloro-N-[4-(dimethylamino)-2-phenoxypyrimidin-5-yl]benzamide (Target) 4-(Dimethylamino)-2-phenoxypyrimidinyl; 2,4-dichlorobenzamide Not explicitly reported (presumed diverse) Not listed in controlled substances
AH-7921 (3,4-dichloro-N-[1-(dimethylamino)cyclohexyl]methylbenzamide) Cyclohexylmethyl group; 3,4-dichlorobenzamide μ-opioid receptor agonist (Ki = 34 nM) Controlled (e.g., L.N. 58 of 2016)
U-47700 (3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) N-Methyl-cyclohexyl group; 3,4-dichlorobenzamide Potent opioid agonist (Ki = 11 nM) Controlled (e.g., L.N. 76 of 2018)
N-(2-Aminoethyl)-2,4-dichloro-N-(4-chlorophenyl)benzamide derivatives Aminoethyl side chain; 4-chlorophenyl group; 2,4-dichlorobenzamide Trypanosoma brucei inhibitors (IC50 = 0.1–5 µM) Research use only

Key Observations:

Dimethylamino groups are common across these compounds, likely improving solubility and binding to cationic targets (e.g., opioid receptors or parasitic enzymes) .

Pharmacological Divergence: AH-7921 and U-47700 exhibit strong opioid agonism due to their cyclohexylmethyl and N-methyl-cyclohexyl groups, which mimic morphine’s pharmacophore . In contrast, aminoethyl-substituted benzamides () show antiparasitic activity, suggesting that side-chain flexibility and aryl substitutions (e.g., 4-chlorophenyl) determine target specificity .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods in and , involving alkylation of a pyrimidine precursor followed by benzoylation with 2,4-dichlorobenzoyl chloride. Yields and purity depend on protecting group strategies (e.g., Boc deprotection) .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability: The phenoxy group could confer resistance to oxidative metabolism compared to compounds with alkylamino side chains (e.g., U-47700), which are prone to N-dealkylation .

Tables of Comparative Data

Table 1: Structural Comparison

Compound Core Structure Key Substituents
Target Compound Pyrimidine 4-Dimethylamino, 2-phenoxy, 2,4-dichlorobenzamide
AH-7921 Benzamide Cyclohexylmethyl, 3,4-dichloro
N-(2-Aminoethyl)-2,4-dichloro derivatives Benzamide Aminoethyl, 4-chlorophenyl

Q & A

Basic Questions

Q. What are the established synthetic routes for 2,4-dichloro-N-[4-(dimethylamino)-2-phenoxypyrimidin-5-yl]benzamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Chlorination of benzamide derivatives to introduce chloro groups.

Coupling of the chlorinated benzamide with a substituted pyrimidine (e.g., 4-dimethylamino-2-phenoxypyrimidine) under basic conditions (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents like DMF .

Purification via normal-phase chromatography (e.g., silica gel with 10% MeOH/CH₂Cl₂) to isolate the final product .

Q. Which spectroscopic techniques are essential for structural validation?

  • Methodological Answer :

  • 1H/13C NMR : Confirm substituent positions and aromatic ring integration .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ peak) .
  • HPLC : Assess purity (>95% threshold for biological assays) .

Q. What biological targets are hypothesized for this compound?

  • Methodological Answer : Structural analogs suggest potential interactions with:

  • Dopamine D3 receptors (pyrimidine-based ligands) .
  • Kinases (benzamide scaffolds as ATP-binding inhibitors) .
  • Antimicrobial targets (chlorinated aromatic systems disrupt bacterial membranes) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) between studies be resolved?

  • Methodological Answer :

  • Use 2D NMR techniques (HSQC, HMBC) to resolve ambiguous proton-carbon correlations .
  • Compare experimental data with computational predictions (DFT-based chemical shift calculations) .
  • Standardize solvent systems (e.g., DMSO-d6 vs. CDCl₃) to mitigate solvent-induced shift variations .

Q. What strategies improve yield in the final pyrimidine-benzamide coupling step?

  • Methodological Answer :

  • Base Optimization : Screen bases (e.g., Et₃N vs. K₂CO₃) to enhance nucleophilicity .
  • Catalysis : Introduce Pd(0) or Cu(I) catalysts for Ullmann-type couplings .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states .

Q. How can computational modeling guide analog design for metabolic stability?

  • Methodological Answer :

  • Metabolic Hotspot Prediction : Use in silico tools (e.g., MetaSite) to identify vulnerable sites (e.g., dimethylamino groups prone to oxidation) .
  • Substituent Engineering : Replace labile groups (e.g., –OCH₃ with –CF₃) to reduce CYP450-mediated degradation .
  • In Vitro Validation : Test analogs in hepatocyte microsomal assays to quantify half-life improvements .

Q. How to address discrepancies in reported biological activity (e.g., IC50 variability)?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds .
  • Orthogonal Assays : Validate hits with alternate methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Batch Purity Analysis : Ensure >95% compound purity via HPLC to exclude impurity-driven artifacts .

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